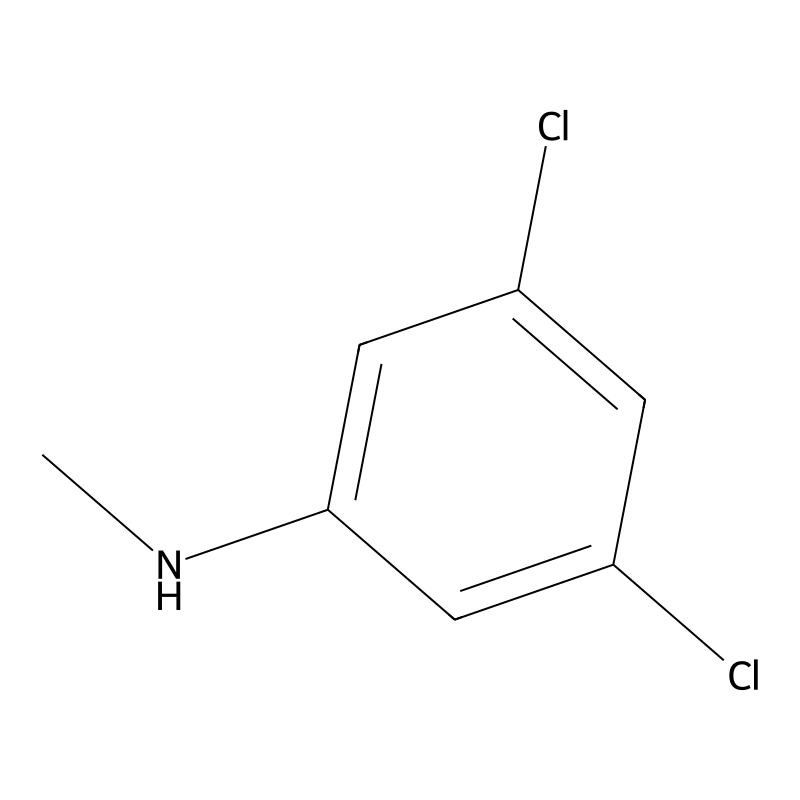

3,5-Dichloro-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dichloro-N-methylaniline is an organic compound with the molecular formula C₇H₇Cl₂N. It features a dichlorobenzene ring substituted with a methylaniline group, making it a member of the aniline family. This compound is characterized by its two chlorine atoms located at the 3 and 5 positions of the benzene ring, which significantly influences its chemical behavior and biological activity. It is typically classified as a hazardous substance, necessitating careful handling due to its potential health risks .

There is no documented information regarding a specific mechanism of action for 3,5-Dichloro-N-methylaniline in scientific research.

Due to the limited research available, specific safety data for 3,5-Dichloro-N-methylaniline is not readily available. However, considering the presence of chlorine atoms and the amine group, similar chloroanilines can be toxic, irritating, and potentially carcinogenic. General safety precautions for handling aromatic amines should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when working with this compound [].

The chemical behavior of 3,5-Dichloro-N-methylaniline can be understood through various reactions typical of aromatic amines. Key reactions include:

- Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions. The chlorine atoms can be replaced by various nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The methylaniline group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the benzene ring.

- Reduction Reactions: Under certain conditions, 3,5-Dichloro-N-methylaniline can be reduced to yield amines or other derivatives.

Research indicates that 3,5-Dichloro-N-methylaniline exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi.

- Toxicity: As with many chlorinated compounds, there are concerns regarding its toxicity. It may pose risks to human health and the environment, necessitating further investigation into its safety profile .

The synthesis of 3,5-Dichloro-N-methylaniline typically involves:

- Chlorination of N-Methylaniline: Starting from N-methylaniline, chlorination can be achieved using chlorine gas or chlorinating agents in the presence of solvents like carbon tetrachloride.

- Direct Synthesis from Precursors: Various synthetic routes may involve starting materials such as dichlorobenzenes and amines under specific reaction conditions that promote substitution reactions .

Interaction studies involving 3,5-Dichloro-N-methylaniline focus on its reactivity with other chemical species:

- Reactivity with Nucleophiles: The compound’s dichlorobenzene structure allows it to interact with various nucleophiles, which can lead to the formation of new compounds.

- Biological Interactions: Investigations into its interactions with biological systems are ongoing to assess its potential therapeutic uses or toxicological effects .

Several compounds share structural similarities with 3,5-Dichloro-N-methylaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dichloroaniline | C₆H₅Cl₂N | Lacks a methyl group on the nitrogen; used in dye synthesis. |

| N,N-Dimethyl-3,5-dichloroaniline | C₈H₈Cl₂N | Contains two methyl groups; exhibits different reactivity patterns. |

| 2,4-Dichloroaniline | C₆H₄Cl₂N | Different substitution pattern; used in herbicides and dyes. |

Uniqueness of 3,5-Dichloro-N-methylaniline

The unique placement of chlorine atoms at the 3 and 5 positions relative to the methylaniline group distinguishes 3,5-Dichloro-N-methylaniline from similar compounds. This configuration influences its reactivity and biological activity differently compared to other dichloroanilines and substituted anilines.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant